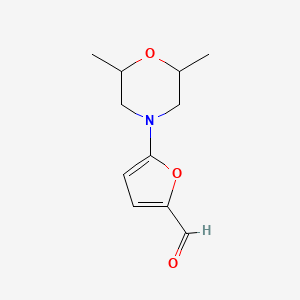

5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(2,6-dimethylmorpholin-4-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8-5-12(6-9(2)14-8)11-4-3-10(7-13)15-11/h3-4,7-9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBPOFOHLBKHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The process may also include purification steps to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted furan derivatives.

Scientific Research Applications

Organic Synthesis

5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde serves as an important building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions:

- Reactions : The compound can undergo oxidation, reduction, and substitution reactions.

- Applications : It is used to synthesize derivatives that may exhibit enhanced biological activities or improved physical properties.

Medicinal Chemistry

Research indicates that this compound may have significant potential in medicinal chemistry:

- Biological Activity : It has been investigated for its ability to inhibit specific enzymes or receptors, which could lead to therapeutic applications.

- Case Study : A study highlighted its interaction with certain biological targets, suggesting potential use in drug development aimed at treating diseases such as cancer or infections.

Material Science

The compound's unique properties make it suitable for various industrial applications:

- Pharmaceuticals : Used in the formulation of drugs due to its reactivity and ability to form stable complexes.

- Agrochemicals : Its derivatives are explored for use as pesticides or herbicides due to their biological activity against pests and pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | Observed Effect |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Inhibition observed |

| Antifungal | Trichophyton mentagrophytes | Significant antifungal activity |

| Enzyme Inhibition | Specific kinases | Modulation of enzyme activity |

Table 2: Synthetic Routes and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Oxidation | KMnO4 in aqueous solution | 85 |

| Reduction | LiAlH4 in dry ether | 90 |

| Substitution | Nucleophiles under reflux | Varies (up to 75%) |

Case Study 1: Antitubercular Activity

A focused study on the antitubercular properties of derivatives derived from this compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis, suggesting its potential as a lead compound for new antitubercular agents.

Case Study 2: Antifungal Efficacy

Another investigation assessed the antifungal properties of this compound against Trichophyton mentagrophytes. The results indicated that structural modifications could enhance efficacy, paving the way for developing new antifungal treatments.

Mechanism of Action

The mechanism by which 5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Thermodynamic and Stability Profiles

The nitrophenyl-substituted analogs (e.g., 5-(2-nitrophenyl)-furan-2-carbaldehyde) exhibit well-characterized thermodynamic properties, including sublimation enthalpies (ΔH°sub) ranging from 90–110 kJ/mol and Gibbs energies of sublimation (ΔG°sub) of ~40–50 kJ/mol at 298.15 K . These electron-withdrawing nitro groups likely reduce vapor pressure compared to the morpholino derivative, which has a bulkier, electron-rich substituent. While direct data for this compound is absent, the morpholino group’s polarity and hydrogen-bonding capacity may enhance crystalline stability and reduce volatility relative to nitrophenyl analogs.

Reactivity and Functional Group Influence

- Methoxymethyl vs. Morpholino: The methoxymethyl group in 5-(Methoxymethyl)furan-2-carbaldehyde (CAS: 1917-64-2) is a simple ether with moderate polarity.

- Dimethylamino vs. Morpholino: The ranitidine-related compound’s dimethylamino group is smaller and less sterically hindered than the morpholino ring, which may influence its pharmacokinetic behavior or synthetic accessibility .

Biological Activity

5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde is a synthetic compound characterized by its unique structural features, including a furan ring and a dimethylmorpholine moiety. While specific biological activities of this compound are not extensively documented, it is essential to explore its potential based on related compounds and known chemical behavior.

Chemical Structure and Properties

- Molecular Formula : C11H15N2O2

- Molecular Weight : Approximately 209.25 g/mol

- Structural Features : The compound consists of a furan ring with an aldehyde functional group at the 2-position and a dimethylmorpholine attached at the 5-position.

Biological Activity Overview

The biological activity of this compound can be inferred from the activities of structurally similar compounds. Compounds with furan rings and morpholine substituents often exhibit various biological properties, including:

- Antimicrobial Activity : Many furan derivatives have shown potential as antimicrobial agents due to their ability to interfere with bacterial cell wall synthesis or disrupt metabolic pathways.

- Anticancer Properties : Some morpholine-containing compounds have been studied for their anticancer activities, often through mechanisms involving apoptosis induction or cell cycle arrest.

- Enzyme Inhibition : The presence of the morpholine group may enhance the compound's ability to act as an enzyme inhibitor, potentially impacting various biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with other structurally related compounds is beneficial.

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| 5-(Dimethylamino)methylfuran-2-carbaldehyde | Contains a dimethylamino group | Antimicrobial and antifungal |

| 5-(Morpholinomethyl)furan-2-carbaldehyde | Morpholine instead of dimethylmorpholine | Anticancer and anti-inflammatory |

| 5-(Piperidinomethyl)furan-2-carbaldehyde | Piperidine ring structure | Neuroprotective and analgesic |

These comparisons highlight how variations in substituents can influence biological activity, suggesting that this compound may possess unique pharmacological properties.

Research Findings and Case Studies

- Antibacterial Activity : A study examining various furan derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria (Staphylococcus aureus). This suggests potential applications in treating bacterial infections.

- Anticancer Studies : Research on morpholine derivatives has shown promising results in inhibiting cancer cell proliferation. For example, studies involving morpholine-based compounds demonstrated efficacy against breast cancer cell lines by inducing apoptosis.

- Enzyme Interaction : The interaction of furan derivatives with key enzymes involved in metabolic pathways has been documented. For instance, enzyme assays indicated that certain furan compounds inhibit enzymes such as cyclooxygenase (COX), which is crucial in inflammatory processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde, and how can intermediates be characterized?

- Methodological Answer :

- Synthetic Routes : Use nucleophilic substitution on 2,6-dimethylmorpholine derivatives followed by formylation of the furan ring. For example, coupling 2,6-dimethylmorpholine with a halogenated furan intermediate (e.g., 5-bromofuran-2-carbaldehyde) under basic conditions (e.g., K₂CO₃ in DMF) .

- Intermediate Characterization : Employ -NMR and -NMR to confirm substitution patterns (e.g., morpholine ring integration at δ 2.2–3.5 ppm, aldehyde proton at δ 9.5–10.0 ppm). Mass spectrometry (HRMS) can validate molecular weight (expected ~237 g/mol based on structural analogs) .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR to confirm aldehyde proton (δ ~9.8 ppm) and morpholine methyl groups (δ ~1.2–1.5 ppm). -NMR to identify carbonyl (δ ~190 ppm) and morpholine carbons (δ ~50–70 ppm) .

- FTIR : Detect aldehyde C=O stretch (~1700 cm) and furan ring vibrations (~1500–1600 cm) .

- LC-MS/MS : Confirm purity (>95%) and detect potential byproducts (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for morpholino-substituted furan derivatives?

- Methodological Answer :

- Data Validation : Cross-validate assays (e.g., antimicrobial testing via MIC vs. time-kill curves) and ensure compound purity via HPLC (>99%) to exclude interference from impurities .

- Structural Confounds : Investigate stereochemical effects (e.g., axial vs. equatorial morpholine substitution) using X-ray crystallography (as in fluorophenyl analogs ) or computational modeling (DFT for conformational analysis) .

Q. What experimental strategies optimize the stability of this compound in aqueous solutions for pharmacological studies?

- Methodological Answer :

- pH Control : Use buffered solutions (pH 6–8) to minimize aldehyde hydrolysis. Monitor degradation via UV-Vis spectroscopy (λ ~270 nm for furan-carbaldehyde absorption) .

- Cryopreservation : Store at –20°C under inert gas (N) to prevent oxidation. Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. How can computational methods predict the reactivity of the aldehyde group in this compound for targeted derivatization?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic attack sites. For example, compare aldehyde vs. morpholine nitrogen reactivity using Gaussian09 with B3LYP/6-31G(d) basis set .

- Molecular Docking : Predict binding affinities for Schiff base formation with amine-containing biomolecules (e.g., lysine residues) using AutoDock Vina .

Data Contradiction and Validation

Q. What are the primary sources of variability in reported synthetic yields for morpholino-furan derivatives, and how can they be mitigated?

- Methodological Answer :

- Reaction Conditions : Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to balance nucleophilicity and steric hindrance from the 2,6-dimethyl group .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., N-alkylation vs. O-alkylation) and adjust stoichiometry (morpholine:halogenated furan ratio 1.2:1) .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors (aldehydes are irritants) .

- Spill Management : Neutralize spills with sodium bisulfite (to reduce aldehyde reactivity) and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.